

# Head-to-Head Comparison: Spg302 and Riluzole in Preclinical ALS Models

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For Immediate Release to the Scientific Community

This guide provides a comprehensive, data-supported comparison of the novel investigational therapy **Spg302** and the approved drug riluzole in the context of preclinical models of Amyotrophic Lateral Sclerosis (ALS). As researchers and drug developers seek more effective treatments for this devastating neurodegenerative disease, understanding the distinct mechanisms and preclinical performance of emerging therapies is paramount.

## **Executive Summary**

Riluzole, the first drug approved for ALS, offers a modest survival benefit, and its mechanism is primarily centered on the modulation of glutamate excitotoxicity. In contrast, **Spg302** represents a novel therapeutic strategy focused on synaptic regeneration, aiming to restore lost neuronal connections. While extensive preclinical data for riluzole in various ALS animal models is publicly available, demonstrating variable and sometimes conflicting results, specific quantitative preclinical data for **Spg302** remains largely proprietary at this stage of its clinical development. This guide synthesizes the available information to offer an objective comparison based on current knowledge.

# Mechanism of Action Spg302: A Novel Synaptic Regenerator

**Spg302** is a first-in-class, orally bioavailable small molecule designed to penetrate the blood-brain barrier and induce the formation of new synapses.[1] The core hypothesis behind **Spg302** 



is that the loss of synapses, a key early event in ALS pathogenesis, contributes significantly to the decline in motor and cognitive function.[2] By promoting the growth of new glutamatergic synapses, **Spg302** aims to restore neuronal circuitry and, consequently, improve function.[3] Preclinical studies have reportedly demonstrated improvements in cognitive and motor behaviors in multiple animal models of neurodegenerative disorders, including ALS.[1]

#### Riluzole: A Glutamate Modulator

Riluzole's neuroprotective effects are largely attributed to its ability to inhibit glutamatergic neurotransmission.[4] Excessive glutamate can lead to excitotoxicity, a process implicated in the neuronal cell death observed in ALS. Riluzole is thought to act through multiple mechanisms, including the inhibition of glutamate release, the blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[4]

### **Preclinical Performance in ALS Models**

Direct head-to-head preclinical studies comparing **Spg302** and riluzole are not yet publicly available. The following comparison is synthesized from separate studies on each compound.

## **Spg302: Preclinical Evidence**

While specific data from preclinical studies of **Spg302** in ALS models have not been fully published, reports from Spinogenix and presentations at scientific conferences indicate positive outcomes. The company has stated that **Spg302** has demonstrated improvements in cognitive and motor behaviors in animal models of ALS.[1] Furthermore, plasma levels of **Spg302** achieved in Phase 1 clinical trials were consistent with those that showed efficacy in these animal models.[5][6] The recent positive topline results from a Phase 2a clinical trial in ALS patients, which showed the drug was well-tolerated and may slow disease progression, were based on this preclinical foundation.[2][7]

# Riluzole: A Review of Preclinical Data in the SOD1-G93A Mouse Model

The SOD1-G93A transgenic mouse is the most widely used animal model for ALS preclinical studies. The efficacy of riluzole in this model has been the subject of numerous investigations, with conflicting results. Some earlier studies suggested a modest benefit, while more recent,



rigorous studies have often failed to show a significant effect on survival or motor function.[4][8] [9]

Table 1: Effect of Riluzole on Lifespan in SOD1-G93A Mice

Study Cohort	Treatment Group (Median Survival in Days)	Vehicle Group (Median Survival in Days)	Outcome	Reference
SOD1-G93A	Not specified	Not specified	No significant benefit on lifespan	[8][9]
SOD1-G93A	Not specified	Not specified	No difference in survival	[8]

Table 2: Effect of Riluzole on Motor Function in SOD1-G93A Mice

Motor Function Test	Treatment Group Outcome	Vehicle Group Outcome	Finding	Reference
Rotarod	No significant impact on decline	Decline in performance	No significant benefit	[9]
Stride Length Analysis	No significant impact on decline	Decline in stride length	No significant benefit	[9]
Motor Score, Paw Grip Endurance	No difference	Progressive decline	No beneficial effect	[8]

It is important to note that the variability in preclinical results for riluzole may be due to differences in study design, including the genetic background of the mice, the dose and route of administration of the drug, and the timing of treatment initiation.



## **Experimental Protocols**

The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of ALS therapeutics in the SOD1-G93A mouse model.

## **Survival Studies**

- Objective: To determine if a therapeutic agent extends the lifespan of ALS model mice.
- Procedure:
  - SOD1-G93A mice are randomly assigned to a treatment or vehicle control group.
  - Treatment is initiated at a predefined time point (e.g., at the onset of symptoms or at a specific age).
  - Mice are monitored daily for signs of disease progression and humane endpoints are established (e.g., inability to right within 30 seconds of being placed on their side, or loss of a certain percentage of body weight).
  - The date of death or euthanasia at the humane endpoint is recorded.
  - Survival data is analyzed using Kaplan-Meier survival curves and statistical tests such as the log-rank test.

### **Rotarod Test for Motor Coordination and Endurance**

- Objective: To assess motor coordination, balance, and endurance.
- Procedure:
  - Mice are placed on a rotating rod that gradually accelerates.
  - The latency to fall from the rod is recorded.
  - Mice are typically trained on the apparatus for several days before the baseline measurement is taken.
  - Testing is performed at regular intervals (e.g., weekly) throughout the study.



 Data is analyzed by comparing the latency to fall between the treatment and control groups over time.

## **Grip Strength Test**

- Objective: To measure muscle strength in the forelimbs and/or hindlimbs.
- Procedure:
  - The mouse is held by the tail and allowed to grasp a wire grid connected to a force gauge.
  - The mouse is gently pulled away from the grid until it releases its grip.
  - The peak force exerted by the mouse is recorded.
  - Multiple measurements are taken and averaged.
  - Testing is performed at regular intervals to track changes in muscle strength.

## **Footprint Analysis (Gait Analysis)**

- Objective: To quantitatively assess gait parameters.
- Procedure:
  - The mouse's paws are coated with non-toxic, colored ink.
  - The mouse is allowed to walk down a narrow runway lined with paper.
  - The resulting footprints are scanned and analyzed to measure parameters such as stride length, stance width, and paw overlap.
  - Changes in these parameters can indicate deficits in motor control and coordination.

## **Visualizing the Science: Diagrams**



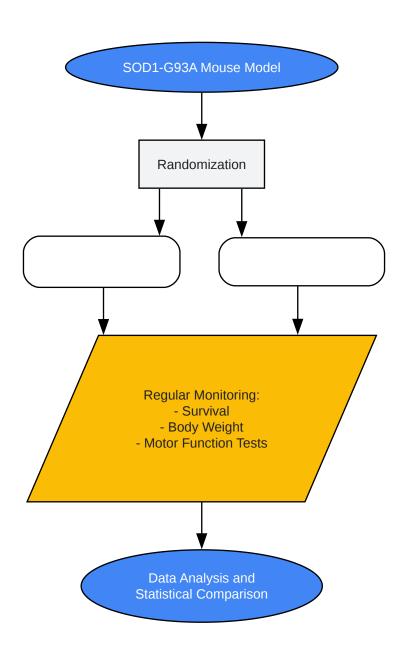


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Caption: Mechanism of Action of Spg302 in ALS.







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